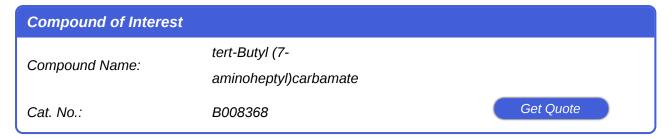


# A Comprehensive Technical Guide to the Characterization of Boc-NH-(CH2)7-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization data and experimental protocols for **tert-butyl (7-aminoheptyl)carbamate** (Boc-NH-(CH2)7-NH2), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools.

# **Physicochemical Properties**

The fundamental physical and chemical properties of Boc-NH-(CH2)7-NH2 are summarized below.



Property	Value	Reference
CAS Number	99733-18-3	[1][2][3]
Chemical Formula	C12H26N2O2	[2][3]
Molecular Weight	230.35 g/mol	[2]
Exact Mass	230.1994	[2]
Appearance	Liquid, Solid, or Semi-solid	
Purity	≥97%	
Storage Conditions	2-8°C or -20°C, sealed in dry, dark place	[3]

## **Spectroscopic and Analytical Data**

While specific, published spectra for Boc-NH-(CH2)7-NH2 are not readily available in the provided search results, the following tables outline the expected characterization data based on the chemical structure and typical values for similar compounds.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Solvent: CDCl3

<sup>1</sup>H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 4.5	br s	1H	-NH-COO-
~ 3.10	q	2H	-CH2-NH-COO-
~ 2.68	t	2H	-CH2-NH2
~ 1.44	S	9Н	-C(CH3)3
~ 1.47 - 1.25	m	10H	-(CH2)5-
~ 1.20	br s	2H	-NH2

#### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 156.0	-C=O
~ 79.0	-C(CH3)3
~ 42.2	-CH2-NH2
~ 40.5	-CH2-NH-Boc
~ 33.8	Methylene carbons adjacent to amines
~ 29.9	Methylene carbons
~ 29.0	Methylene carbons
~ 28.4	-C(CH3)3
~ 26.6	Methylene carbons

# **Mass Spectrometry (MS)**



Technique	Expected m/z	lon
ESI-MS	231.2073	[M+H] <sup>+</sup>
ESI-MS	253.1892	[M+Na]+
ESI-MS	175.1492	[M-C4H8+H]+ (loss of isobutylene)
ESI-MS	131.1543	[M-Boc+H]+ (loss of Boc group)

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3350 - 3250	Medium, Broad	N-H stretch (amine and carbamate)
~ 2925, 2855	Strong	C-H stretch (aliphatic)
~ 1690	Strong	C=O stretch (carbamate)
~ 1520	Medium	N-H bend (carbamate)
~ 1165	Strong	C-O stretch (carbamate)

# Experimental Protocols Synthesis of Boc-NH-(CH2)7-NH2

This protocol describes a standard method for the mono-Boc protection of 1,7-diaminoheptane.

#### Materials:

- 1,7-Diaminoheptane
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)



- Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol gradient)

#### Procedure:

- Dissolve 1,7-diaminoheptane (1 equivalent) in the chosen solvent (e.g., DCM) in a roundbottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection)
  in the same solvent to the cooled diamine solution over a period of 1-2 hours with constant
  stirring.
- Add a base such as triethylamine (1 equivalent) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired mono-Boc protected product.
- Combine the fractions containing the pure product and evaporate the solvent to yield Boc-NH-(CH2)7-NH2.

#### **Characterization Workflow**



The following workflow outlines the standard procedures for characterizing the synthesized product.

#### 1. Purity Assessment:

- Perform Thin Layer Chromatography (TLC) using an appropriate solvent system to check for the presence of starting material and by-products.
- For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

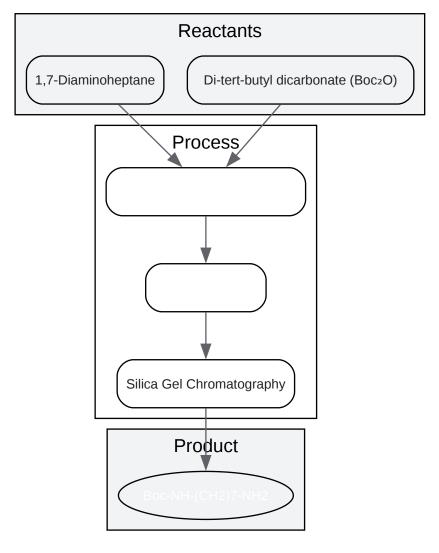
#### 2. Structural Elucidation:

- NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>) and acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the proton and carbon framework of the molecule.
- Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the exact mass of the compound and confirm its elemental composition.
- IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups, such as N-H,
   C=O, and C-H bonds.

# Visualized Workflows Synthesis Workflow



## Synthesis of Boc-NH-(CH2)7-NH2



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Caption: Synthesis workflow for tert-butyl (7-aminoheptyl)carbamate.

# **Characterization Workflow**



# Characterization of Boc-NH-(CH2)7-NH2 Sample Purified Product Analysis IR Spectroscopy Data Output Structural Confirmation Molecular Weight Verification Functional Group Identification Purity Assessment

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Caption: Characterization workflow for tert-butyl (7-aminoheptyl)carbamate.

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